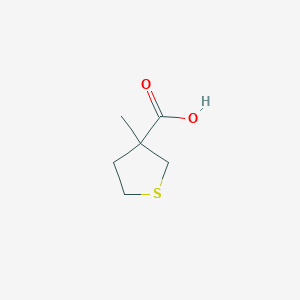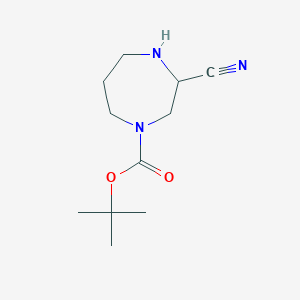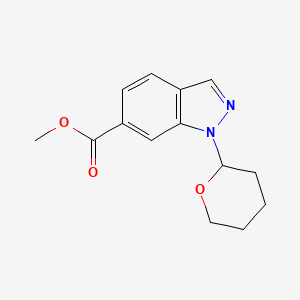![molecular formula C30H33F2N5O B12835651 Cis-8-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-1-(4-fluorophenyl)-alpha-methyl-4-oxo-1,3,8-triazaspiro[4.5]decane-3-propiononitrile CAS No. 83898-66-2](/img/structure/B12835651.png)
Cis-8-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-1-(4-fluorophenyl)-alpha-methyl-4-oxo-1,3,8-triazaspiro[4.5]decane-3-propiononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(2-Cyanopropyl)-1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[45]dec-8-yl]-1-(4-fluorophenyl)cyclohexanecarbonitrile is a complex organic compound characterized by its unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-Cyanopropyl)-1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]-1-(4-fluorophenyl)cyclohexanecarbonitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable precursor.
Introduction of the cyanopropyl group: This step involves the addition of a cyanopropyl group to the spirocyclic core under controlled conditions.
Functionalization with fluorophenyl groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-(2-Cyanopropyl)-1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]-1-(4-fluorophenyl)cyclohexanecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-[3-(2-Cyanopropyl)-1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]-1-(4-fluorophenyl)cyclohexanecarbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.
Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics.
Chemical Biology: The compound is used as a tool to study biological processes at the molecular level.
Industrial Applications:
Wirkmechanismus
The mechanism of action of 4-[3-(2-Cyanopropyl)-1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]-1-(4-fluorophenyl)cyclohexanecarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[3-(2-Cyanopropyl)-1-(4-chlorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]-1-(4-chlorophenyl)cyclohexanecarbonitrile
- 4-[3-(2-Cyanopropyl)-1-(4-bromophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]-1-(4-bromophenyl)cyclohexanecarbonitrile
Uniqueness
The uniqueness of 4-[3-(2-Cyanopropyl)-1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]-1-(4-fluorophenyl)cyclohexanecarbonitrile lies in its specific fluorophenyl groups, which may confer distinct biological and chemical properties compared to its analogs with different substituents.
Eigenschaften
CAS-Nummer |
83898-66-2 |
|---|---|
Molekularformel |
C30H33F2N5O |
Molekulargewicht |
517.6 g/mol |
IUPAC-Name |
4-[3-(2-cyanopropyl)-1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]-1-(4-fluorophenyl)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C30H33F2N5O/c1-22(18-33)19-36-21-37(27-8-6-25(32)7-9-27)30(28(36)38)14-16-35(17-15-30)26-10-12-29(20-34,13-11-26)23-2-4-24(31)5-3-23/h2-9,22,26H,10-17,19,21H2,1H3 |
InChI-Schlüssel |
BKAXWTHYFNJAHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1CN(C2(C1=O)CCN(CC2)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(2-Carboxyethyl)-2,2,3,3,5,5,6,6-octafluoropiperazin-1-yl]propanoic acid](/img/structure/B12835589.png)
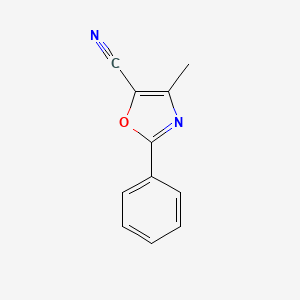
![Ethyl 4-[methoxy(methyl)amino]-4-oxobutanoate](/img/structure/B12835598.png)
![8-O-tert-butyl 4-O-methyl 2-oxo-1,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B12835614.png)
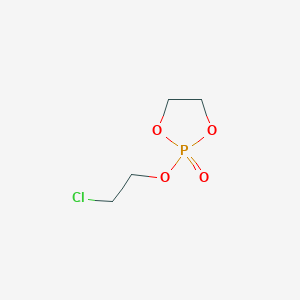
![3-(4-Tosylpiperazine-1-carbonyl)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B12835628.png)
![2,4-Diphenyl-6-(3'-(triphenylen-2-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine](/img/structure/B12835632.png)
![(1R,2R)-1,2-bis[(4-bromophenyl)methyl]cyclohexane-1,2-diamine](/img/structure/B12835636.png)
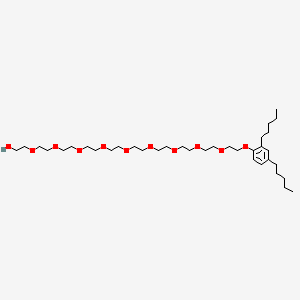
![7-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12835646.png)
